molecular formula C8H3ClF6 B6342606 2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene CAS No. 1262415-50-8

2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene

Cat. No.: B6342606
CAS No.: 1262415-50-8
M. Wt: 248.55 g/mol
InChI Key: SMFIFPQSYHEFEO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene typically involves the introduction of chloromethyl and trifluoromethyl groups onto a benzene ring. One common method is the chloromethylation of 1,3,4-trifluoro-5-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The trifluoromethyl groups can influence the reactivity of the benzene ring towards electrophiles, leading to substitution reactions at specific positions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohols.

Scientific Research Applications

2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes or receptors. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3,4-trifluorobenzene
  • 2-(Chloromethyl)-1,3,5-trifluorobenzene
  • 2-(Chloromethyl)-1,4-difluoro-5-(trifluoromethyl)benzene

Uniqueness

2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical properties The trifluoromethyl groups enhance the compound’s electron-withdrawing ability, affecting its reactivity and stability

Properties

IUPAC Name

2-(chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFIFPQSYHEFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)CCl)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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